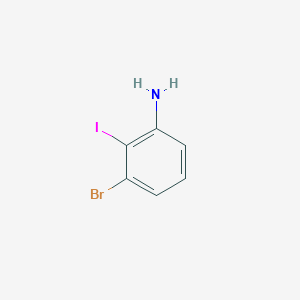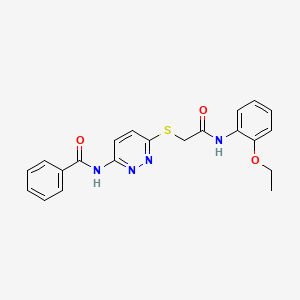
3-Bromo-2-iodoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-2-iodoaniline is a chemical compound with the molecular formula C6H5BrIN. It has a molecular weight of 297.92 . The IUPAC name for this compound is 3-bromo-2-iodoaniline .
Molecular Structure Analysis
The InChI code for 3-Bromo-2-iodoaniline is 1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 . This code provides a standard way to encode the molecular structure using text. Unfortunately, the search results do not provide a detailed analysis of the molecular structure.Physical And Chemical Properties Analysis
3-Bromo-2-iodoaniline is a solid at ambient temperature . Unfortunately, the search results do not provide more detailed physical and chemical properties.Scientific Research Applications
Material Science
3-Bromo-2-iodoaniline: is utilized in material science research, particularly in the synthesis of novel materials with potential applications in electronics and photonics. Its halogenated structure makes it a suitable precursor for the development of organic semiconductors .
Chemical Synthesis
This compound serves as a building block in organic synthesis. It’s often used to introduce bromo- and iodo- functional groups into larger molecules, which can be pivotal in the synthesis of complex organic compounds, including pharmaceuticals and agrochemicals .
Chromatography
In analytical chemistry, 3-Bromo-2-iodoaniline can be used as a standard or reference compound in chromatography techniques to help identify and quantify similar compounds in mixtures .
Pharmacology
Due to its structural properties, 3-Bromo-2-iodoaniline is researched for its potential role in drug design and discovery. It may be used to synthesize molecules that interact with biological targets, such as enzymes or receptors .
Nucleic Acid Research
This compound has been used in the synthesis of nucleic acid splicing modulators. These modulators can have significant implications in the study of genetic diseases and the development of gene therapies .
Advanced Battery Science
3-Bromo-2-iodoaniline: is also explored in the context of advanced battery science. It could be involved in the creation of new electrolytes or as part of the cathode material in lithium-ion batteries, contributing to the improvement of energy storage technologies .
Safety and Hazards
3-Bromo-2-iodoaniline is classified as dangerous. The hazard statements include H301 (Toxic if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled), and H319 (Causes serious eye irritation) . The precautionary statements include P260 (Do not breathe dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P301+P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician) .
properties
IUPAC Name |
3-bromo-2-iodoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrIN/c7-4-2-1-3-5(9)6(4)8/h1-3H,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMJFTWHEJEMRH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Br)I)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrIN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-iodoaniline | |
CAS RN |
150908-00-2 |
Source


|
| Record name | 3-Bromo-2-iodoaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(E)-2-(3,5-dichloroanilino)ethenyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2577918.png)
![2,2-Difluoro-6-oxaspiro[3.4]octane-7-carboxylic acid](/img/structure/B2577920.png)


![1-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorophenyl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2577927.png)

![2-(4-chlorophenyl)-N-[(1Z)-{[(3-methoxyphenyl)methoxy]imino}methyl]-2-[3-(trifluoromethyl)quinoxalin-2-yl]acetamide](/img/structure/B2577930.png)


![3-Bromo-4-fluoro-N-[2-(prop-2-enoylamino)ethyl]benzamide](/img/structure/B2577934.png)

![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N-methyloxane-2-carboxamide](/img/structure/B2577937.png)
![3-isopentyl-1-methyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2577938.png)
